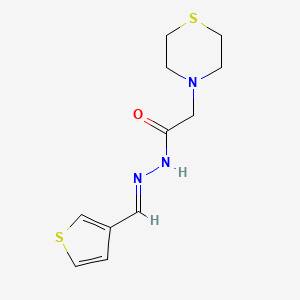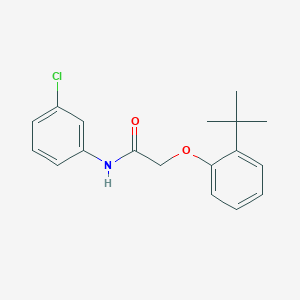![molecular formula C16H15F3N2OS B5508077 N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been widely explored, indicating methods that could potentially be applied to our compound of interest. For example, the synthesis of related acetamide compounds involves reactions with specific acylating agents or through direct fluorination processes to introduce desired functional groups (Banks, Meth–Cohn, Prek, 1996; 1981; 2015). These methods suggest a versatile approach to synthesizing the compound, focusing on modifications at specific positions of the base molecule to achieve the desired chemical structure.
Molecular Structure Analysis
Molecular structure and conformational analysis of similar compounds have been detailed through X-ray crystallography and computational methods. Studies such as those conducted by Geng et al. (2023) and Kataev et al. (2021) provide insights into the crystal structure and theoretical conformational behavior, indicating the significance of intramolecular interactions and the influence of substituents on the overall molecular geometry (Geng, Kataev, 2023; 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include nucleophilic substitution, condensation, and halogenation, leading to a variety of derivatives with unique properties. The reactivity of the pyridine and acetamide groups suggests potential pathways for further functionalization or interaction with other chemical entities (Schmeyers, Kaupp, 2002).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. Studies on related compounds highlight the importance of molecular structure in determining these physical properties, suggesting that our compound of interest may exhibit unique characteristics based on its specific chemical structure (Gowda, Svoboda, Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of understanding the compound's potential applications and behavior in various environments. Research on similar compounds indicates a range of chemical behaviors, from stable interactions with biological targets to reactivity towards specific reagents, providing a foundation for predicting the chemical properties of our compound (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, Lu, 2007).
科学的研究の応用
Synthesis and Biodistribution
One study focused on the synthesis and biodistribution of a compound structurally related to N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide, exploring its application as a positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research highlights the compound's promising utility in visualizing NK1 receptors in vivo, offering insights into neurological functions and disorders (Van der Mey et al., 2005).
Cognitive Enhancement
Another study evaluated the effects of a derivative on learning and memory in rats, demonstrating its potential to enhance cognitive functions. This underscores the relevance of such compounds in studying and potentially treating cognitive impairments (Sakurai et al., 1989).
Heterocyclic Synthesis
Further research explored the use of enaminones, including related structures, as building blocks in heterocyclic synthesis. This work contributes to the development of nicotinic acid and thienopyridine derivatives, expanding the chemical repertoire for pharmaceutical and material science applications (Abdel-Khalik et al., 2004).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents were also studied. This investigation sheds light on the compound's potential in developing new treatments for epilepsy and related conditions (Severina et al., 2020).
Structural Analysis in Copper(I) Complexes
Research into the structural variation in copper(I) complexes with pyridylmethylamide ligands, including analysis with a new four-coordinate geometry index, tau4, provides valuable information on the coordination chemistry and potential applications of such compounds in catalysis and material science (Yang et al., 2007).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-4-3-5-11(2)15(10)21-13(22)9-23-14-7-6-12(8-20-14)16(17,18)19/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISDEGRCQMRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

